Fluorobenzene

Catalog No.
S595133
CAS No.
462-06-6
M.F
C6H5F
M. Wt
96.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorobenzene

CAS Number

462-06-6

Product Name

Fluorobenzene

IUPAC Name

fluorobenzene

Molecular Formula

C6H5F

Molecular Weight

96.1 g/mol

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

PYLWMHQQBFSUBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)F

solubility

1 to 10 mg/mL at 68° F (NTP, 1992)
0.02 M

Synonyms

Monofluorobenzene; NSC 68416; Phenyl Fluoride;

Canonical SMILES

C1=CC=C(C=C1)F

The exact mass of the compound Fluorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 68° f (ntp, 1992)0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68416. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives. It belongs to the ontological category of monofluorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Fluorobenzene (CAS 462-06-6) is a highly stable, polar, and versatile fluorinated aromatic solvent and synthetic building block. Characterized by the exceptionally strong carbon-fluorine bond, it offers a distinct combination of chemical inertness, moderate volatility (boiling point ~85 °C), and enhanced polarity compared to unhalogenated aromatics [1]. In industrial procurement, fluorobenzene is primarily sourced as a specialty solvent for reactive intermediates (such as organometallics), a high-performance co-solvent for lithium-battery electrolytes, and a critical precursor for active pharmaceutical ingredients (APIs) and agrochemicals. Its physical and toxicological profile makes it a highly strategic material for scaling up processes where traditional aromatic solvents fail.

Substituting fluorobenzene with generic aromatic solvents like benzene, toluene, or chlorobenzene routinely compromises process efficiency and safety. Benzene is severely restricted due to its carcinogenicity, while toluene introduces a reactive benzylic methyl group that is susceptible to unwanted oxidation or radical reactions. Chlorobenzene, often considered a direct halogenated substitute, boils at a significantly higher temperature (132 °C), making it difficult to remove under mild vacuum, and exhibits a lower lowest unoccupied molecular orbital (LUMO) energy, which causes excessive solvent degradation in electrochemical applications[1]. Furthermore, the specific 2p-2p orbital overlap and pi-donor properties of the fluorine atom in fluorobenzene cannot be replicated by heavier halogens, meaning generic substitution will alter regioselectivity and depress yields in electrophilic aromatic substitutions.

Electrochemical Stability and Coulombic Efficiency in Lithium Batteries

In advanced lithium battery electrolyte formulations, fluorobenzene outperforms heavier halobenzenes due to its measured lowest unoccupied molecular orbital (LUMO) energy. When used as a co-solvent, fluorobenzene promotes the formation of a robust, LiF-rich solid electrolyte interphase (SEI) that suppresses lithium dendrite growth. In contrast, chlorobenzene (PhCl) and 1,1,2,2-tetrachloroethane exhibit lower LUMO energies, leading to excessive and uncontrolled electrochemical reduction. Head-to-head cell testing demonstrates that chlorobenzene-based dual-halide electrolytes suffer from depressed Coulombic efficiencies (CE) of approximately 99.13% or lower, whereas fluorobenzene-modulated systems maintain highly stable cycling and higher CE [1].

Evidence DimensionCoulombic Efficiency (CE) and reduction stability
Target Compound DataStable LiF-rich SEI formation with high CE
Comparator Or BaselineChlorobenzene (depressed CE ~99.13% due to excessive reduction)
Quantified DifferencePrevention of excessive solvent reduction and improved CE retention
ConditionsLithium metal battery cells with dual-halide/high-fluorine electrolyte formulations

Battery manufacturers must procure fluorobenzene over chlorobenzene to ensure electrolyte stability and prevent catastrophic cell degradation during cycling.

Solvent Polarity vs. Volatility Profile

Fluorobenzene offers a highly advantageous thermodynamic and dielectric profile for chemical processing, bridging the gap between non-polar volatile solvents and polar high-boiling solvents. Fluorobenzene possesses a dielectric constant of 5.42 at 298 K, which is more than double that of benzene (2.28) and toluene (2.38), allowing it to solvate highly reactive polar species and organometallic complexes effectively. Crucially, despite this high polarity, fluorobenzene maintains a boiling point of 85 °C—nearly identical to benzene (80 °C). In contrast, chlorobenzene, which offers a similar dielectric constant (5.62), boils at 132 °C[1].

Evidence DimensionDielectric constant and boiling point
Target Compound DataDielectric constant 5.42; Boiling point 85 °C
Comparator Or BaselineBenzene (Dielectric 2.28; BP 80 °C) and Chlorobenzene (BP 132 °C)
Quantified Difference137% higher polarity than benzene with a 47 °C lower boiling point than chlorobenzene
ConditionsStandard state liquid properties at 298 K and 1 atm

Enables chemists to utilize a polar halogenated solvent that can still be easily removed via standard rotary evaporation, saving energy and preventing thermal degradation of sensitive products.

Metabolic Stability and Hepatotoxicity Profile

For large-scale pharmaceutical and chemical manufacturing, the toxicological profile of the solvent is a primary procurement driver. Heavier halobenzenes, such as chlorobenzene and bromobenzene, are bioactivated by cytochrome P450 enzymes into highly electrophilic arene oxides (epoxides), which are directly responsible for inducing hepatic necrosis (hepatotoxicity). Fluorobenzene, however, resists this specific biotransformation pathway because the exceptionally strong carbon-fluorine bond alters the molecule's metabolic fate. As a result, fluorobenzene is not biotransformed into these toxic arene oxides and does not induce the same hepatic necrosis observed with chlorobenzene [1].

Evidence DimensionHepatotoxic biotransformation (arene oxide formation)
Target Compound DataResists P450 bioactivation to arene oxides; no hepatic necrosis
Comparator Or BaselineChlorobenzene and Bromobenzene (bioactivated to toxic arene oxides causing necrosis)
Quantified DifferenceElimination of the specific arene-oxide-driven hepatotoxic pathway
ConditionsIn vivo xenobiotic biotransformation and P450 metabolic pathways

Procuring fluorobenzene mitigates severe occupational health liabilities and simplifies environmental health and safety (EHS) compliance compared to using heavier halobenzenes.

Regioselectivity and Reactivity in Electrophilic Aromatic Substitution (EAS)

When utilized as a synthetic building block, fluorobenzene demonstrates higher reactivity toward electrophilic aromatic substitution (EAS) compared to chlorobenzene. Although fluorine is highly electronegative (exerting a strong -I inductive effect), the 2p orbital of fluorine overlaps highly effectively with the 2p orbital of the aromatic carbon. This strong +M (mesomeric) electron-donating resonance effect outweighs the inductive withdrawal, activating the para position more strongly than in benzene or chlorobenzene. Chlorobenzene relies on 3p-2p orbital overlap, which is significantly weaker, resulting in a slower EAS reaction rate and lower overall reactivity[1].

Evidence DimensionEAS reactivity and orbital overlap efficiency
Target Compound DataHigh reactivity due to efficient 2p-2p resonance (+M) overlap
Comparator Or BaselineChlorobenzene (lower reactivity due to inefficient 3p-2p overlap and dominant -I effect)
Quantified DifferenceStronger para-activation and faster EAS reaction rates
ConditionsElectrophilic aromatic substitution conditions (e.g., halogenation, nitration)

API manufacturers can achieve higher yields and utilize milder reaction conditions when synthesizing para-substituted halogenated intermediates.

High-Voltage Lithium Metal Battery Electrolytes

Directly leveraging its optimal LUMO energy and ability to form a LiF-rich SEI, fluorobenzene is the co-solvent of choice for advanced battery formulations where chlorobenzene would cause excessive reduction and cell failure [1].

Organometallic Synthesis and Crystallization

Utilizing its high dielectric constant (5.42) and low boiling point (85 °C), fluorobenzene serves as a highly effective, easily removable solvent for highly reactive, polar coordination complexes where benzene lacks sufficient polarity and chlorobenzene is too difficult to evaporate [2].

Safer Solvent Scale-Up in Pilot Plants

Benefiting from its resistance to P450-mediated arene oxide formation, fluorobenzene is selected over chlorobenzene and benzene in large-scale synthesis to minimize hepatotoxic and carcinogenic occupational exposure risks[3].

Pharmaceutical Precursor Manufacturing

Exploiting its superior 2p-2p orbital overlap and para-activation, fluorobenzene is utilized as a highly efficient starting material for synthesizing 1-bromo-4-fluorobenzene and other complex APIs via electrophilic aromatic substitution [4].

Physical Description

Fluorobenzene appears as a clear, colorless liquid with a characteristic aromatic odor. About the same density as water. Flash point 5°F. Vapors heavier than air. May irritate the skin, eyes, and mucous membranes. Used as an insecticide, larvacide and as a reagent for plastic or resin polymers.

XLogP3

2.3

Boiling Point

185.2 °F at 760 mm Hg (NTP, 1992)
84.7 °C

Flash Point

5 °F (NTP, 1992)

Vapor Density

3.31 (NTP, 1992) (Relative to Air)

Density

1.0225 at 68 °F (USCG, 1999)

LogP

2.27 (LogP)

Melting Point

-42.2 °F (NTP, 1992)
-42.2 °C

UNII

G3TSZ68K12

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 258 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 256 of 258 companies with hazard statement code(s):;
H225 (99.61%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H318 (62.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (53.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (28.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

60 mm Hg at 67.3 °F ; 100 mm Hg at 86.7° F (NTP, 1992)
77.20 mmHg

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

462-06-6

Wikipedia

Fluorobenzene

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Benzene, fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

Determination of cyflufenamid residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS

Weiguo Liu, Youzhi Su, Jun Liu, Kun Zhang, XiYuan Wang, Yinguang Chen, Luchun Duan, Feng Shi
PMID: 34098438   DOI: 10.1016/j.foodchem.2021.130148

Abstract

Agricultural products are often contaminated with trace amounts of pesticide residues. To ensure food safety, a reliable, sensitive, and efficient method that accurately identifies pesticide residues in a wide variety of foodstuffs is needed. This study applied a modified QuEChERS extraction technique, coupled with high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to optimize the identification of the cyflufenamid, a new broad-spectrum fungicide with unclear mode of action in toxicity, in 12 foodstuffs. The method has been validated according to the European Union SANTE/12682/2017 guidelines for its linearity, limit of detection (LOD), and limit of quantification (LOQ), indicating an excellent performance. The recovery of cyfluenamid in all matrix were ranged between 70.8% and 117.8%, with relative standard deviation (RSD) <15% which is much lower compared to other methods. The method has been used for determine cyfluenamid in foodstuffs followed the ISO17025:2017 measurement technical note, which demonstrated it is suitable for routine quantitative analysis of cyflufenamid in most of the popular commercial agricultural products.


Tetrafluoroterephthalonitrile-crosslinked β-cyclodextrin polymer as a binding agent of diffusive gradients in thin-films for sampling endocrine disrupting chemicals in water

Huan Li, Shihua Qi, Xiaoshui Li, Zhe Qian, Wei Chen, Shibin Qin
PMID: 33971412   DOI: 10.1016/j.chemosphere.2021.130774

Abstract

β-Cyclodextrin (β-CD) is an inexpensive and reproducible material derived from corn starch. It is possible that tetrafluoroterephthalonitrile-crosslinked β-cyclodextrin polymer (TFN-CD), a cheap but efficient adsorbent, could be a suitable binding agent for use in the passive sampling technique, diffusive gradients in thin-films (DGT). Herein, the TFN-CD binding gel was prepared and then evaluated as the binding phase of DGT to sample six endocrine disrupting chemicals (EDCs) in water. The TFN-CD dispersed uniformly in the binding gel due to its hydrophilicity. The quantitative recoveries (99.3%-106%) of EDCs from the TFN-CD binding gel could be conveniently achieved by ultrasonic extraction using 5 mL methanol for 10 min. Compared with the excellent HLB (hydrophilic-lipophilic-balanced resin) binding gel, the TFN-CD binding gel had comparable or even faster adsorption kinetics, although the equilibrium adsorption capacity was slightly lower. The effective adsorption capacities of TFN-CD-based DGT (TFN-CD-DGT) were roughly estimated to enable a 7-days deployment in EDC solution of 25.7-30.0 μg L
. Studies of influencing factors showed that the ionic strength (0-0.5 M), pH (3.73-9.13), dissolved organic matter (0-20 mg L
) and long-term storage (204 days) had negligible influence on the performance of TFN-CD-DGT. Finally, the TFN-CD-DGT was successfully used to record sudden increases in bulk concentrations during simulated discharge events in pond water. These results demonstrate that TFN-CD is a suitable binding agent for sampling of EDCs, and the low cost of TFN-CD could be conducive to the application of DGT in large-scale sampling.


Adulticidal Efficacy and Sublethal Effects of Metofluthrin in Residual Insecticide Blends Against Wild Aedes albopictus (Diptera: Culicidae)

Christopher S Bibbs, Phillip E Kaufman, Rui-De Xue
PMID: 33503251   DOI: 10.1093/jee/toaa321

Abstract

Field development for optimizing the use patterns of spatial repellents are an ongoing research need. To investigate volatile pyrethroids in blends containing multiple active ingredients, metofluthrin was formulated into a vegetation spray for application to foliage and mosquito harborage. Metofluthrin was compared by itself and in combination with Sector (permethrin), Hyperion (sumithrin), Onslaught Fast Cap (s-fenvalerate, prallethrin), and against a benchmark for comparison, OneGuard (λ-cyhalothrin, prallethrin, pyriproxyfen). Field sites with established Aedes albopictus (Skuse) (Diptera: Culicidae) populations were allocated as control and treatment and surveilled with both adult traps and oviposition cups before and after treatment. Adult mosquito reductions were consistently higher over 4 wk in the combination treatments and were comparable to OneGuard. In contrast, efficacy provided by metofluthrin alone or the standalone existing product (Sector, Hyperion, Onslaught) by were consistently less effective than OneGuard and the comparative blends. Additionally, poorly melanized and collapsing eggs were identified from mosquito adults collected at treated field sites. A 20-50% significant decrease in nonviable mosquito eggs, a 50% or more reduction in total eggs and an 80% or more reduction in adult mosquitoes collected at the local field sites was demonstrated across all metofluthrin-containing treatments. Metofluthrin applications both supplemented the adulticidal control of the selected pyrethroid-containing products and provided significant reduction in egg laying frequency and viability during monitoring of areas adjacent to the treated vegetation. Metofluthrin, and possibly other volatile ingredients, appears to have complex interactions for mosquito control in the field and could be unique as a supporting ingredient to other insecticides.


Spatial Repellents Protect Small Perimeters from Riceland Mosquitoes in a Warm-Humid Environment

Seth C Britch, David A Dame, Max V Meisch, Daniel L Kline, Todd W Walker, Sandra A Allan, Joyce Urban, Robert L Aldridge, Kenneth J Linthicum
PMID: 33857316   DOI: 10.2987/20-6974.1

Abstract

Recent experiments suggest spatial repellents may significantly reduce biting pressure from host-seeking riceland mosquitoes, such as Anopheles quadrimaculatus, in a warm-humid open-field habitat. However, little is known regarding efficacy of these formulations in partially enclosed spaces where US military personnel may be sheltered or concealed in an operational environment. In this study we investigated the capability of 3 spatial repellents-metofluthrin, linalool, and d-cis/trans allethrin-to reduce mosquito incursion into small open-top enclosures of US military camouflage netting. We found that metofluthrin was more effective in partially enclosed spaces compared with the open field, whereas both linalool and d-cis/trans allethrin provided superior protection in the open. These findings support strategic selection of spatial repellents depending on the environment immediately surrounding the host.


Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox

Carlos A Valdez, Roald N Leif
PMID: 34361784   DOI: 10.3390/molecules26154631

Abstract

The field of gas chromatography-mass spectrometry (GC-MS) in the analysis of chemical warfare agents (CWAs), specifically those involving the organophosphorus-based nerve agents (OPNAs), is a continually evolving and dynamic area of research. The ever-present interest in this field within analytical chemistry is driven by the constant threat posed by these lethal CWAs, highlighted by their use during the Tokyo subway attack in 1995, their deliberate use on civilians in Syria in 2013, and their use in the poisoning of Sergei and Yulia Skripal in Great Britain in 2018 and Alexei Navalny in 2020. These events coupled with their potential for mass destruction only serve to stress the importance of developing methods for their rapid and unambiguous detection. Although the direct detection of OPNAs is possible by GC-MS, in most instances, the analytical chemist must rely on the detection of the products arising from their degradation. To this end, derivatization reactions mainly in the form of silylations and alkylations employing a vast array of reagents have played a pivotal role in the efficient detection of these products that can be used retrospectively to identify the original OPNA.


The entomological impact of passive metofluthrin emanators against indoor Aedes aegypti: A randomized field trial

Gregor J Devine, Gonzalo M Vazquez-Prokopec, Wilbert Bibiano-Marín, Norma Pavia-Ruz, Azael Che-Mendoza, Anuar Medina-Barreiro, Josue Villegas, Gabriela Gonzalez-Olvera, Mike W Dunbar, Oselyne Ong, Scott A Ritchie, Thomas S Churcher, Oscar D Kirstein, Pablo Manrique-Saide
PMID: 33497375   DOI: 10.1371/journal.pntd.0009036

Abstract

In the absence of vaccines or drugs, insecticides are the mainstay of Aedes-borne disease control. Their utility is challenged by the slow deployment of resources, poor community compliance and inadequate household coverage. Novel application methods are required.
A 10% w/w metofluthrin "emanator" that passively disseminates insecticide from an impregnated net was evaluated in a randomized trial of 200 houses in Mexico. The devices were introduced at a rate of 1 per room and replaced at 3-week intervals. During each of 7 consecutive deployment cycles, indoor resting mosquitoes were sampled using aspirator collections. Assessments of mosquito landing behaviours were made in a subset of houses. Pre-treatment, there were no differences in Aedes aegypti indices between houses recruited to the control and treatment arms. Immediately after metofluthrin deployment, the entomological indices between the trial arms diverged. Averaged across the trial, there were significant reductions in Abundance Rate Ratios for total Ae. aegypti, female abundance and females that contained blood meals (2.5, 2.4 and 2.3-times fewer mosquitoes respectively; P<0.001). Average efficacy was 60.2% for total adults, 58.3% for females, and 57.2% for blood-fed females. The emanators also reduced mosquito landings by 90% from 12.5 to 1.2 per 10-minute sampling period (P<0.05). Homozygous forms of the pyrethroid resistant kdr alleles V410L, V1016L and F1534C were common in the target mosquito population; found in 39%, 24% and 95% of mosquitoes collected during the trial.
This is the first randomized control trial to evaluate the entomological impact of any volatile pyrethroid on urban Ae. aegypti. It demonstrates that volatile pyrethroids can have a sustained impact on Ae. aegypti population densities and human-vector contact indoors. These effects occur despite the presence of pyrethroid-resistant alleles in the target population. Formulations like these may have considerable utility for public health vector control responses.


Predicting the impact of outdoor vector control interventions on malaria transmission intensity from semi-field studies

Adrian Denz, Margaret M Njoroge, Mgeni M Tambwe, Clara Champagne, Fredros Okumu, Joop J A van Loon, Alexandra Hiscox, Adam Saddler, Ulrike Fillinger, Sarah J Moore, Nakul Chitnis
PMID: 33472661   DOI: 10.1186/s13071-020-04560-x

Abstract

Semi-field experiments with human landing catch (HLC) measure as the outcome are an important step in the development of novel vector control interventions against outdoor transmission of malaria since they provide good estimates of personal protection. However, it is often infeasible to determine whether the reduction in HLC counts is due to mosquito mortality or repellency, especially considering that spatial repellents based on volatile pyrethroids might induce both. Due to the vastly different impact of repellency and mortality on transmission, the community-level impact of spatial repellents can not be estimated from such semi-field experiments.
We present a new stochastic model that is able to estimate for any product inhibiting outdoor biting, its repelling effect versus its killing and disarming (preventing host-seeking until the next night) effects, based only on time-stratified HLC data from controlled semi-field experiments. For parameter inference, a Bayesian hierarchical model is used to account for nightly variation of semi-field experimental conditions. We estimate the impact of the products on the vectorial capacity of the given Anopheles species using an existing mathematical model. With this methodology, we analysed data from recent semi-field studies in Kenya and Tanzania on the impact of transfluthrin-treated eave ribbons, the odour-baited Suna trap and their combination (push-pull system) on HLC of Anopheles arabiensis in the peridomestic area.
Complementing previous analyses of personal protection, we found that the transfluthrin-treated eave ribbons act mainly by killing or disarming mosquitoes. Depending on the actual ratio of disarming versus killing, the vectorial capacity of An. arabiensis is reduced by 41 to 96% at 70% coverage with the transfluthrin-treated eave ribbons and by 38 to 82% at the same coverage with the push-pull system, under the assumption of a similar impact on biting indoors compared to outdoors.
The results of this analysis of semi-field data suggest that transfluthrin-treated eave ribbons are a promising tool against malaria transmission by An. arabiensis in the peridomestic area, since they provide both personal and community protection. Our modelling framework can estimate the community-level impact of any tool intervening during the mosquito host-seeking state using data from only semi-field experiments with time-stratified HLC.


Transfluthrin Spatial Repellent on US Military Camouflage Netting Reduces Tabanids in a Warm-Temperate Environment

S C Britch, D L Kline, K J Linthicum, J Urban, E Dickstein, R L Aldridge, F V Golden
PMID: 33600592   DOI: 10.2987/20-6933.1

Abstract

We investigated the capability of transfluthrin on US military camouflage netting to reduce collections of tabanid biting flies in a warm-temperate field environment on the Gulf Coast of Florida. We found that transfluthrin significantly reduced collections of a variety of medically and veterinarily important tabanids inside protected areas by up to 96% upon initial treatment and up to 74% after 20 days posttreatment. These results suggest that transfluthrin could be an effective element in the US Department of Defense integrated pest management system and leveraged in civilian scenarios to protect livestock and humans from potential mechanical transmission of pathogens and disruption of activities caused by painful bites.


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